2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione

Description

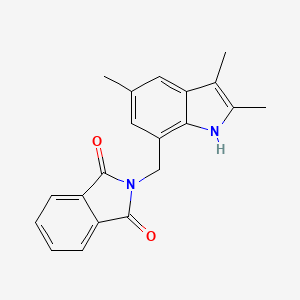

2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked via a methylene bridge to a 2,3,5-trimethylindole moiety.

Properties

IUPAC Name |

2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYNUKPARJDXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired isoindoline-1,3-dione derivative. Industrial production methods often involve solventless conditions to adhere to green chemistry principles .

Chemical Reactions Analysis

2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other electrophilic or nucleophilic agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole and isoindoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D2 . Additionally, it has been studied for its potential in treating Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the development of new drugs and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity . This interaction can influence various signaling pathways in the brain, leading to its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound’s trimethylindole group contrasts with imidazole (16) or hydrazone (17a) substituents in analogs, altering electronic and steric profiles.

- Unlike 7-chloro-3-methylindole-2-carboxylic acid , the target lacks a carboxylic acid group, reducing hydrogen-bonding capacity but increasing hydrophobicity.

Key Observations :

- Compound 16 achieved a high yield (95%) due to efficient cyclocondensation, whereas 17a ’s lower yield (49%) reflects challenges in hydrazone formation .

Physicochemical Properties

Table 3: Analytical Data Comparison

*Note: Data for the target compound are extrapolated from analogs.

Key Observations :

- The trimethylindole group in the target compound would likely downfield-shift aromatic protons (δ ~7–8 ppm) compared to 16 ’s imidazole-linked system.

- Sulfonamide derivatives like 17b exhibit distinct IR peaks (~1714 cm⁻¹) due to electron-withdrawing substituents , whereas the target’s methyl groups may reduce carbonyl polarization.

Notes

Limitations : Direct data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthesis Challenges : The trimethylindole group’s steric hindrance may complicate coupling reactions, necessitating optimized catalysts or conditions.

Research Gaps : Further studies are needed to elucidate the target compound’s spectroscopic, thermal, and biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.